molecular formula C15H16FNO3S B2494687 2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide CAS No. 1421480-95-6

2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide

Cat. No. B2494687
CAS RN: 1421480-95-6
M. Wt: 309.36
InChI Key: CZXFQAWEGLPQDH-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide" belongs to a class of organic compounds known for their complex interactions and potential applications in various fields, including medicinal chemistry and material science. The synthesis and analysis of such compounds are crucial for understanding their properties and potential applications.

Synthesis Analysis

Synthesis of related compounds involves multistep chemical reactions, starting from primary compounds such as 3-fluoro-4-cyanophenol or other phenolic precursors. The process includes reactions like N-acetylation, N-alkylation, and specific substitutions to achieve the desired acetamide derivatives. These synthesis methods offer insights into the complexities and challenges of producing targeted acetamide compounds with specific functional groups (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds is characterized using spectroscopic techniques such as IR, 1H NMR, and elemental analysis. These techniques provide detailed information on the compounds' molecular architecture, including the arrangement of functional groups and the overall molecular geometry, which is crucial for understanding the compound's chemical behavior and reactivity (Yang Jing, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with various reagents and conditions, leading to different reaction pathways and products. Studies on related compounds have shown that factors like the presence of fluorine atoms and specific substituents significantly influence their chemical reactions, including photoreactions and interactions with biological targets (Y. Watanabe et al., 2015).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction analysis can reveal detailed insights into the crystal packing and hydrogen bonding patterns, which are essential for understanding the compound's stability and solubility characteristics (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical species, photostability, and potential for undergoing specific chemical transformations, are critical for applications in pharmaceuticals and materials science. For instance, the introduction of fluorine atoms can significantly alter the compound's chemical behavior, affecting its reactivity, stability, and interactions with biological systems (K. Parikh & D. Joshi, 2014).

Scientific Research Applications

Photoreactions and Solvent Interactions

The study by Watanabe, Fukuyoshi, and Oda (2015) explores the photoreactions of flutamide, a compound structurally related to the requested chemical, highlighting the impact of different solvents on its stability and reactivity under UV light exposure. This research implies that studying the solvent interactions and photostability of "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide" could provide valuable insights into its applications in photodynamic therapy or as a photosensitive agent in chemical syntheses (Watanabe, Fukuyoshi, & Oda, 2015).

Chemoselective Synthesis

Magadum and Yadav (2018) detail a chemoselective acetylation process using immobilized lipase, a method relevant for synthesizing intermediates in the production of antimalarial drugs. This approach suggests that "this compound" could be synthesized or modified using biocatalysts to create derivatives with potential pharmaceutical applications, including as intermediates in drug synthesis (Magadum & Yadav, 2018).

Radioligands for Medical Imaging

Zhang et al. (2003) synthesized and evaluated radioligands for peripheral benzodiazepine receptors, illustrating the compound's potential use in developing diagnostic or therapeutic agents targeting specific receptors in the brain. Similar research could be pursued with "this compound," particularly in creating radiolabeled derivatives for PET imaging or receptor binding studies (Zhang et al., 2003).

Anti-Inflammatory and Analgesic Activities

Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents, suggesting that derivatives of "this compound" might be synthesized and evaluated for similar biological activities. This area of research could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles (Rani et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c16-11-4-1-2-5-13(11)20-10-15(19)17-8-7-12(18)14-6-3-9-21-14/h1-6,9,12,18H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFQAWEGLPQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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